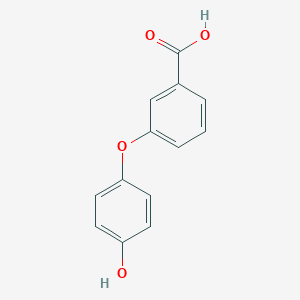

3-(4-Hydroxyphenoxy)benzoic acid

概要

説明

3-(4-Hydroxyphenoxy)benzoic acid: is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and contains both a hydroxy group and a phenoxy group

準備方法

Synthetic Routes and Reaction Conditions:

Hydrolysis of 3-(4-Methoxyphenoxy)benzoic Acid: One common method involves the hydrolysis of 3-(4-methoxyphenoxy)benzoic acid.

Condensation Reactions: Another method involves the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt).

Industrial Production Methods: While specific industrial production methods for 3-(4-hydroxyphenoxy)benzoic acid are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

化学反応の分析

Demethylation of Methoxy Precursors

- Reaction : Hydrolysis of 3-(4-methoxyphenoxy)benzoic acid using hydrobromic acid (HBr) in acetic acid.

- Conditions : Reflux for 48 hours in a 1:4 ratio of HBr:acetic acid .

- Yield : >90%.

Condensation of Phenolic Derivatives

- Reaction : Condensation of 3-hydroxybenzoic acid with 4-methoxyphenol, followed by demethylation .

- Catalysts : Potassium carbonate (KCO) under nitrogen atmosphere .

Polymerization Reactions

The compound is a key monomer in synthesizing aromatic copolyesters due to its bifunctional (-OH and -COOH) groups.

Oxidation and Radical Reactivity

The phenolic -OH group participates in radical-mediated reactions:

Oxidation by Peroxyl Radicals

- Mechanism : Phenolic -OH abstracts hydrogen to form a phenoxyl radical, which undergoes coupling or hydrolysis .

- Applications : Sensor development for reactive oxygen species (ROS) .

Metabolic and Environmental Reactions

科学的研究の応用

Pharmacological Applications

1. Metabolite of Permethrin

3-(4-Hydroxyphenoxy)benzoic acid is recognized as a metabolite of the insecticide permethrin. Its study is crucial in understanding the metabolic pathways of permethrin in biological systems. Research indicates that this metabolite may retain some biological activity, which could be relevant for assessing the environmental and health impacts of permethrin use .

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of hydroxyphenyl compounds exhibit antimicrobial properties. This compound may have similar effects, making it a candidate for developing new antimicrobial agents .

Environmental Applications

1. Environmental Monitoring

Given its origin from permethrin, this compound is monitored in environmental samples to assess the degradation products of permethrin in ecosystems. This monitoring helps evaluate the persistence and ecological impact of synthetic pesticides in agricultural runoff and soil samples .

2. Bioremediation Studies

Research into bioremediation has highlighted the potential of using compounds like this compound as indicators for microbial degradation processes in contaminated environments. Understanding how this compound behaves can provide insights into the effectiveness of bioremediation strategies for pesticide-contaminated sites .

Material Science Applications

1. Polymer Chemistry

The compound's structure suggests potential applications in polymer chemistry, particularly in the synthesis of polyesters or other polymeric materials that require aromatic compounds for enhanced thermal stability and mechanical properties. Its hydroxyl groups can participate in polymerization reactions, leading to novel materials with specific functionalities .

2. Coatings and Adhesives

Due to its chemical properties, this compound may be explored as an additive in coatings and adhesives to improve adhesion and resistance to environmental factors. The incorporation of such compounds can enhance the performance characteristics of these materials .

Case Study 1: Metabolism Studies

A study published in Environmental Health Perspectives investigated the metabolic pathways of permethrin in humans and animals, identifying this compound as a significant metabolite. This research highlighted the need for further studies on its biological effects and implications for human health.

Case Study 2: Environmental Impact Assessment

Another study focused on the detection of permethrin metabolites, including this compound, in agricultural runoff. The findings indicated that monitoring these metabolites could help assess the ecological risks associated with pesticide application.

作用機序

The exact mechanism of action of 3-(4-Hydroxyphenoxy)benzoic acid varies depending on its application. In biological systems, it may

生物活性

3-(4-Hydroxyphenoxy)benzoic acid, a phenolic compound, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides an in-depth analysis of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core substituted with a 4-hydroxyphenoxy group. Its chemical formula is CHO, and it exhibits properties typical of phenolic compounds, such as the ability to scavenge free radicals and chelate metal ions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzoic acid derivatives, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Antioxidant Activity

The compound has shown strong antioxidant activity in vitro. It effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. Studies have reported that this compound can reduce lipid peroxidation in cellular models, thus protecting against oxidative damage .

3. Anticancer Properties

In cancer research, this compound has been investigated for its potential to inhibit tumor growth. It was found to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound activates caspase pathways and modulates cell cycle progression, leading to reduced proliferation of cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a potential natural preservative in food products .

Case Study 2: Antioxidant Effects

In a controlled experiment assessing the antioxidant capacity of various phenolic compounds, this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests a potent ability to neutralize free radicals compared to other tested compounds .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

特性

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A1: Studies in rats have shown that this compound is primarily excreted in urine, mainly as the sulfate conjugate. [, , , , ] This suggests that sulfation is a key detoxification pathway for this compound in mammals.

Q2: Is there a difference in the metabolism of the cis and trans isomers of cypermethrin, a pyrethroid that forms this compound as a metabolite?

A2: Yes, research indicates that while both cis- and trans-cypermethrin are metabolized to this compound, there are differences in the metabolic pathways and excretion profiles. [, ] For example, in mice, trans-cypermethrin metabolites are primarily excreted in urine, while cis-cypermethrin metabolites are mainly found in feces. []

Q3: How is this compound formed from pyrethroid insecticides?

A3: Pyrethroids like cypermethrin undergo enzymatic cleavage of the ester bond in vivo. [, ] This cleavage releases the 3-phenoxybenzyl moiety, which is further metabolized to this compound, primarily via aryl hydroxylation. [, ]

Q4: Can this compound form conjugates other than sulfate?

A5: Yes, research shows that this compound can conjugate with glucuronic acid and amino acids, such as glycine and taurine. [, , , ] These conjugation reactions contribute to the detoxification and excretion of this metabolite.

Q5: Is this compound found as a residue in plants treated with pyrethroids?

A6: While this compound itself hasn't been widely reported as a plant residue, its precursor, 3-phenoxybenzoic acid, is a common metabolite of pyrethroids in plants. [, , ] This suggests that plants might possess the metabolic pathways to further convert 3-phenoxybenzoic acid to this compound.

Q6: Can bound residues of pyrethroids in plants be metabolized to this compound in mammals?

A7: A study on bound residues of deltamethrin in stored wheat demonstrated that rats fed with treated wheat excreted this compound in their urine. [] This suggests that bound residues can be bioavailable and contribute to the formation of this metabolite in mammals.

Q7: Has this compound been investigated for potential applications beyond its role as a pyrethroid metabolite?

A8: Yes, research has explored the use of this compound in polymer synthesis. [] It has been successfully incorporated into copolyesters, demonstrating its potential utility in material science.

Q8: Can the urinary metabolite profile differentiate between oral and dermal exposure to cypermethrin?

A9: Yes, studies in humans indicate that the ratio of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) to the combined amount of 3-phenoxybenzoic acid and this compound differs significantly between oral and dermal exposure to cypermethrin. [] This difference can be valuable in occupational exposure monitoring.

Q9: Are there any regulatory considerations regarding this compound as a pyrethroid metabolite?

A10: The European Food Safety Authority (EFSA) has investigated the inclusion of this compound in the residue definitions for risk assessment of pyrethroids. [] This highlights the increasing focus on understanding the potential risks associated with this common metabolite.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。